molecular formula C6H9N B2538085 2-(1-Methylcyclopropyl)acetonitrile CAS No. 1057002-82-0

2-(1-Methylcyclopropyl)acetonitrile

Cat. No.: B2538085
CAS No.: 1057002-82-0
M. Wt: 95.145
InChI Key: CLDAHMXXIOTQQA-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)acetonitrile is an organic compound with the molecular formula C6H9N It features a cyclopropyl ring substituted with a methyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)acetonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the cyanide group, forming the desired acetonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Sodium cyanide (NaCN) or other nucleophiles can be used in the presence of suitable solvents like DMSO or acetonitrile.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylcyclopropyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Methylcyclopropyl)acetonitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The cyclopropyl ring can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetonitrile: Lacks the methyl group on the cyclopropyl ring.

    2-(1-Ethylcyclopropyl)acetonitrile: Contains an ethyl group instead of a methyl group on the cyclopropyl ring.

    2-(1-Methylcyclopropyl)propionitrile: Has a propionitrile group instead of an acetonitrile group.

Uniqueness

2-(1-Methylcyclopropyl)acetonitrile is unique due to the presence of both a cyclopropyl ring and a nitrile group, which impart distinct reactivity and stability. The methyl group on the cyclopropyl ring further differentiates it from other similar compounds, potentially influencing its chemical behavior and applications.

Properties

IUPAC Name

2-(1-methylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6(2-3-6)4-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAHMXXIOTQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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